1-(4-tert-butylcyclohexyl)-4-ethylpiperazine
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Overview
Description
1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to an ethylpiperazine moiety. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylcyclohexyl)-4-ethylpiperazine typically involves the following steps:
Preparation of 4-tert-butylcyclohexylamine: This intermediate can be synthesized by the reduction of 4-tert-butylcyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Formation of this compound: The 4-tert-butylcyclohexylamine is then reacted with ethylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process typically includes:
Catalytic Hydrogenation: Using a ruthenium-aminophosphine complex as a catalyst for the hydrogenation of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexylamine.
Batch or Continuous Flow Reactors: For the subsequent reaction with ethylpiperazine, ensuring optimal reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4 to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using metal catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and other industrial products
Mechanism of Action
The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Membrane Interaction: Altering the properties of cell membranes, influencing cellular functions.
Comparison with Similar Compounds
1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine can be compared with other similar compounds, such as:
4-tert-Butylcyclohexyl acetate: Known for its use in fragrances and cosmetics.
4-tert-Butylcyclohexanol: Used as an intermediate in the synthesis of various chemicals.
Ethylpiperazine: A common building block in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-5-17-10-12-18(13-11-17)15-8-6-14(7-9-15)16(2,3)4/h14-15H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGWCCWZVDPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC(CC2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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